molecular formula C19H18O5 B2669393 Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 384364-81-2

Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No. B2669393
CAS RN: 384364-81-2
M. Wt: 326.348
InChI Key: XEZGUJVZAJUTDE-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, also known as 5-MeO-BF, is a synthetic compound that belongs to the benzofuran family. It is a psychoactive substance that has gained popularity in recent years due to its potential therapeutic properties. 5-MeO-BF is a derivative of the natural compound, 5-methoxy-2-(4-methoxyphenyl) benzofuran, which is found in certain plants.

Scientific Research Applications

Synthesis and Crystallography

The synthesis of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate and its structural analysis have been significant in understanding its crystalline properties. Notably, the compound showcases strong hydrogen bonds which play a crucial role in its crystal packing. This compound, alongside others in its category, presents a foundation for studying molecular interactions and structural chemistry (Yeong et al., 2018).

Renewable PET Production

In the realm of sustainable materials science, Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate plays a role in the synthesis of biobased terephthalic acid precursors, which are crucial for renewable PET (Polyethylene Terephthalate) production. This illustrates its potential in contributing to the development of sustainable plastics and reducing reliance on fossil fuels (Pacheco et al., 2015).

Antiviral Research

This compound is also explored in antiviral research, where derivatives of Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations. Such studies open pathways for new therapeutic agents against HIV (Mubarak et al., 2007).

Organic Synthesis and Chemical Studies

In organic chemistry, Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate serves as a key intermediate in the synthesis of various chemical structures. It has been utilized in creating new benzofuran derivatives with potential biological activities, showcasing the compound's versatility in synthesizing complex molecules (Rajeswaran & Srinivasan, 1994).

properties

IUPAC Name

ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-19(20)17-15-11-14(22-3)9-10-16(15)24-18(17)12-5-7-13(21-2)8-6-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZGUJVZAJUTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

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